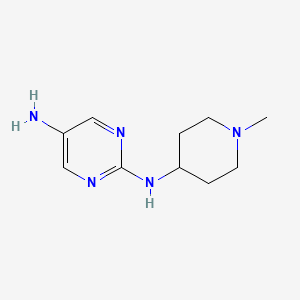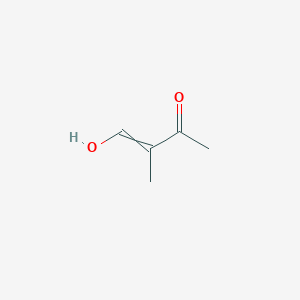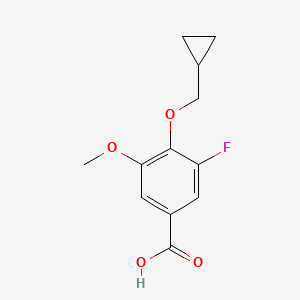
(2-ethoxy-4-formylphenyl) methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-ethoxy-4-formylphenyl) methanesulfonate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonic acid group attached to a 2-ethoxy-4-formyl-phenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester typically involves the esterification of methanesulfonic acid with 2-ethoxy-4-formyl-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2-ethoxy-4-formylphenyl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Methanesulfonic acid 2-ethoxy-4-carboxy-phenyl ester.
Reduction: Methanesulfonic acid 2-ethoxy-4-hydroxymethyl-phenyl ester.
Substitution: Methanesulfonic acid 2-alkoxy-4-formyl-phenyl ester.
Applications De Recherche Scientifique
(2-ethoxy-4-formylphenyl) methanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methanesulfonic acid group can enhance the solubility and reactivity of the compound in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid 4-formyl-2-methoxy-phenyl ester
- Methanesulfonic acid 4-hydroxymethyl-2-methoxy-phenyl ester
- Methanesulfonic acid 4-methanesulfonyloxymethyl-2-methoxy-phenyl ester
Uniqueness
(2-ethoxy-4-formylphenyl) methanesulfonate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to similar compounds. The formyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H12O5S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
(2-ethoxy-4-formylphenyl) methanesulfonate |
InChI |
InChI=1S/C10H12O5S/c1-3-14-10-6-8(7-11)4-5-9(10)15-16(2,12)13/h4-7H,3H2,1-2H3 |
Clé InChI |
HTYSZVHRFXGDIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
![ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)




